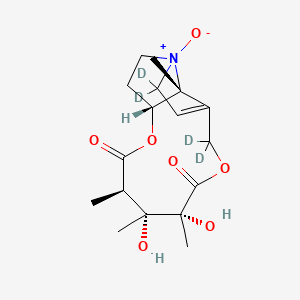
N-Oxide monocrotaline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oxide monocrotaline-d4 is a deuterium-labeled derivative of monocrotaline N-oxide. Monocrotaline N-oxide is a pyrrolizidine alkaloid that is known for its hepatotoxic and carcinogenic properties. It is extracted from the plant Crotalaria grahamiana, which is found in South India and parts of Kenya .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-oxide monocrotaline-d4 involves the oxidation of monocrotaline using specific oxidizing agents. One common method involves the use of urea hydrogen peroxide in the presence of methyltrioxorhenium as a catalyst. The reaction is carried out in methanol at room temperature, followed by the addition of sodium thiosulfate to destroy excess hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-oxide monocrotaline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxylamines and nitrones.
Reduction: It can be reduced back to monocrotaline under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Urea hydrogen peroxide and methyltrioxorhenium in methanol.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: Hydroxylamines and nitrones.
Reduction: Monocrotaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-oxide monocrotaline-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of pyrrolizidine alkaloids.
Biology: Employed in studies of hepatotoxicity and carcinogenicity in animal models.
Medicine: Investigated for its potential therapeutic effects and mechanisms of toxicity.
Industry: Used in the development of analytical methods for the detection and quantification of pyrrolizidine alkaloids in various samples
Mecanismo De Acción
N-oxide monocrotaline-d4 exerts its effects through the formation of reactive pyrrolic metabolites. These metabolites can form DNA adducts, leading to DNA-DNA and DNA-protein cross-links. The compound is metabolized by cytochrome P-450 enzymes in the liver, which oxidize the double bond in the necine base, resulting in the formation of the reactive pyrrolic compound .
Comparación Con Compuestos Similares
Similar Compounds
Monocrotaline: The parent compound, known for its hepatotoxic and carcinogenic properties.
Monocrotaline N-oxide: The non-deuterated form of N-oxide monocrotaline-d4.
Other Pyrrolizidine Alkaloids: Such as retrorsine and senecionine, which also exhibit hepatotoxicity and carcinogenicity.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. The deuterium atoms provide a distinct mass difference, allowing for precise detection using mass spectrometry .
Propiedades
Fórmula molecular |
C17H25NO7 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2 |
Clave InChI |
KJGUHTKPGCKYIR-RPCDPJBVSA-N |
SMILES isomérico |
[2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H] |
SMILES canónico |
CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




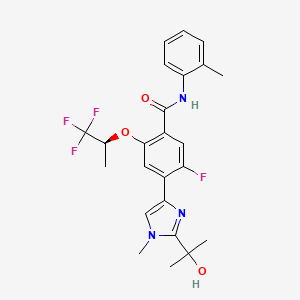
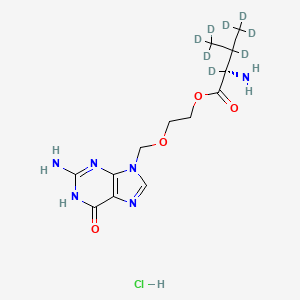
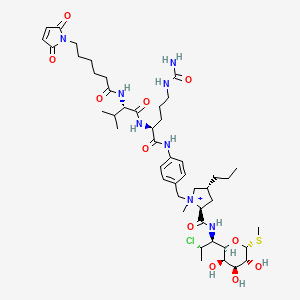
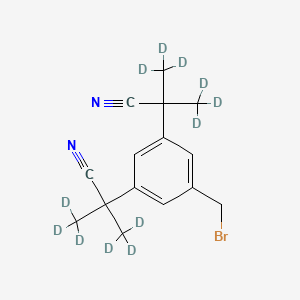
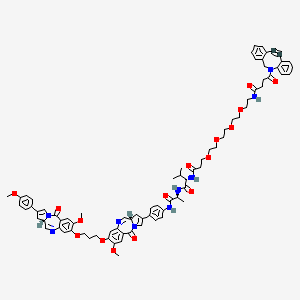
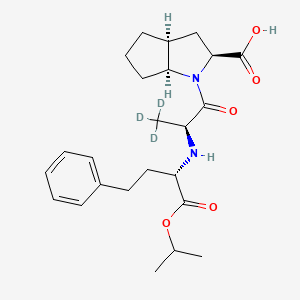
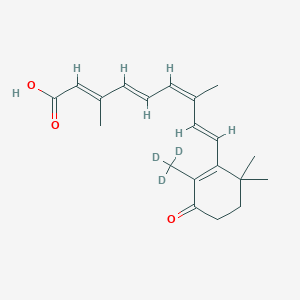
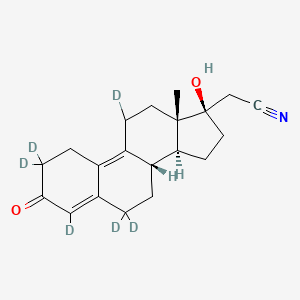
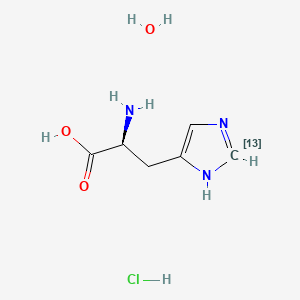
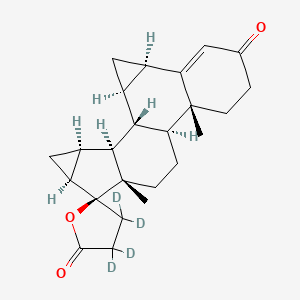
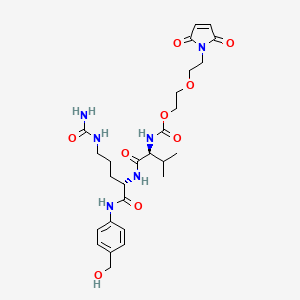
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
